

# **Evaluating the Selectivity Profile of CBPD-409 Against Other Bromodomains**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of **CBPD-409**, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) degrader of the paralog histone acetyltransferases CREB-binding protein (CBP) and p300. The superior selectivity of **CBPD-409** for CBP/p300 over other bromodomain-containing proteins is a critical attribute for its therapeutic potential, minimizing off-target effects and associated toxicities.

## **Superior Selectivity of CBPD-409**

**CBPD-409** was developed to selectively induce the degradation of CBP and p300 by hijacking the cell's ubiquitin-proteasome system. Its design incorporates the GNE-049 warhead, which binds to the CBP/p300 bromodomain, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] This targeted mechanism of action inherently provides a layer of selectivity.

Mass spectrometry-based proteomics analyses have confirmed the high selectivity of **CBPD-409**. In these studies, treatment of prostate cancer cell lines with **CBPD-409** resulted in the specific and significant degradation of p300 and CBP out of more than 7,000 detectable proteins.[1] This demonstrates that **CBPD-409** does not cause widespread degradation of other proteins, including other bromodomain-containing proteins.

While a comprehensive quantitative selectivity panel for **CBPD-409** across all human bromodomain families is not publicly available, the selectivity of its warhead, GNE-049, has been characterized. GNE-049 is a potent inhibitor of both the CBP and p300 bromodomains



with IC50 values of 1.1 nM and 2.3 nM, respectively.[2] The high affinity of the warhead for its intended targets contributes to the overall selectivity of the **CBPD-409** degrader.

Initial evaluations of earlier compounds in the development series using thermal stability assays did indicate some level of interaction with the BET (Bromodomain and Extra-Terminal domain) family of bromodomains. However, this was addressed through subsequent structure-guided medicinal chemistry efforts to enhance selectivity.

#### **Data Presentation**

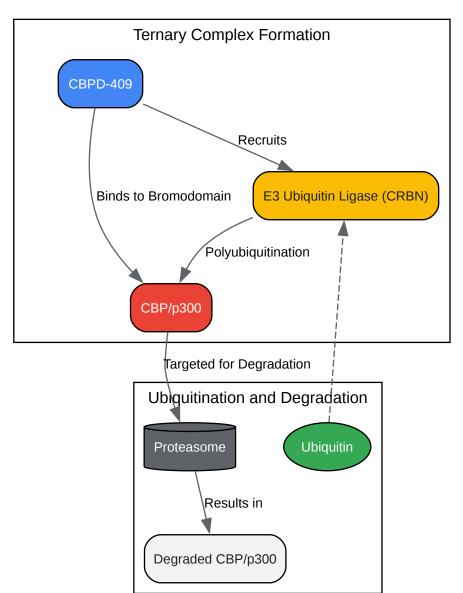
The following table summarizes the available quantitative data for **CBPD-409** and its warhead, GNE-049.

Compound	Target	Assay Type	Value	Reference
CBPD-409	CBP/p300 Degradation	DC50 (in VCaP, LNCaP, 22Rv1 cells)	0.2–0.4 nM	[3][4]
Proliferation Inhibition	IC50 (in VCaP, LNCaP, 22Rv1 cells)	1.2–2.0 nM	[3][4]	
GNE-049	CBP Bromodomain Inhibition	Biochemical Binding Assay (IC50)	1.1 nM	[2]
p300 Bromodomain Inhibition	Biochemical Binding Assay (IC50)	2.3 nM	[2]	
MYC Expression Inhibition	Cellular Assay (EC50 in MV-4- 11 cells)	14 nM	[2]	

### **Mandatory Visualization**

The following diagrams illustrate the mechanism of action of **CBPD-409** and the experimental workflow for assessing its selectivity.

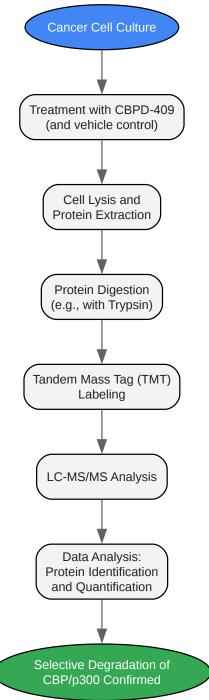




CBPD-409 Mechanism of Action



#### **Experimental Workflow for Selectivity Profiling**



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#### References

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